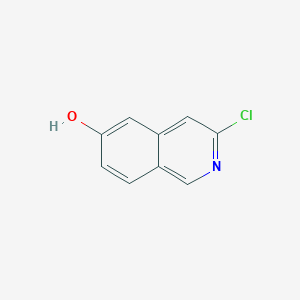

3-Chloroisoquinolin-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPQRQFIFJTENM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-53-5 |

Source

|

| Record name | 3-Chloro-6-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloroisoquinolin-6-ol

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Its derivatives exhibit a broad spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Among these, 3-Chloroisoquinolin-6-ol stands out as a crucial intermediate for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 3-position provides a reactive handle for further functionalization, while the hydroxyl group at the 6-position offers a site for modification or can play a key role in binding interactions with biological targets.

This technical guide provides a comprehensive overview of a rational and efficient synthetic pathway to this compound. The presented route is designed for adaptability in a research and development setting, emphasizing robust and well-established chemical transformations. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the underlying reaction mechanisms.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a strategy centered on the construction of the core isoquinoline ring system, followed by key functional group interconversions. Our proposed pathway leverages the classic Bischler-Napieralski reaction for the formation of the dihydroisoquinoline core, a method renowned for its reliability, particularly with electron-rich aromatic precursors.[3][4]

The key steps in our forward synthesis are:

-

Amide Formation: Synthesis of an N-acyl-β-phenylethylamine precursor from commercially available starting materials.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization to form a 3,4-dihydroisoquinoline intermediate.

-

Aromatization and Chlorination: Conversion of the dihydroisoquinoline to a chlorinated isoquinoline derivative.

-

Demethylation: Cleavage of a methoxy ether to unveil the target 6-hydroxyl group.

This strategy was chosen for its convergence and the use of well-documented and scalable reactions, ensuring a high degree of trustworthiness and reproducibility.

Detailed Synthetic Pathway

Part 1: Synthesis of the Dihydroisoquinoline Core via Bischler-Napieralski Reaction

The journey to this compound begins with the construction of a substituted 3,4-dihydroisoquinoline. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that is highly effective for this purpose.[5]

Step 1.1: Amide Formation

The synthesis commences with the acylation of 3-methoxyphenethylamine with chloroacetyl chloride. The methoxy group serves as a protected form of the final hydroxyl group and its electron-donating nature activates the aromatic ring, facilitating the subsequent cyclization.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenethylamine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide.

Step 1.2: Bischler-Napieralski Cyclization

The synthesized amide is then subjected to cyclization using a dehydrating agent, typically phosphorus oxychloride (POCl₃).[5][6] This reaction proceeds via an electrophilic attack of the activated amide onto the electron-rich aromatic ring.[4]

Experimental Protocol:

-

To the crude N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide (1.0 eq.) in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours in a well-ventilated fume hood.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution to pH 8-9.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 1-(chloromethyl)-7-methoxy-3,4-dihydroisoquinoline.

Causality of Experimental Choices: The use of POCl₃ serves a dual purpose: it acts as a dehydrating agent to activate the amide and as a Lewis acid to promote the cyclization.[7] The electron-donating methoxy group at the 3-position of the phenethylamine directs the cyclization to the para position (the 6-position of the resulting isoquinoline), which is sterically and electronically favored.

Part 2: Aromatization and Chlorination

The next stage involves the aromatization of the dihydroisoquinoline ring and the introduction of the chlorine atom at the 3-position. This is strategically achieved in a one-pot process from the corresponding isoquinolinone.

Step 2.1: Oxidation to 6-methoxyisoquinolin-1(2H)-one

The 1-(chloromethyl)-7-methoxy-3,4-dihydroisoquinoline intermediate is first oxidized to the corresponding isoquinolin-1(2H)-one. This can be achieved through various methods, including oxidation with potassium permanganate or dehydrogenation over a palladium catalyst. For this guide, we will focus on a palladium-catalyzed dehydrogenation which often provides cleaner reactions and higher yields.

Experimental Protocol:

-

Dissolve the crude 1-(chloromethyl)-7-methoxy-3,4-dihydroisoquinoline (1.0 eq.) in a suitable solvent such as toluene or xylene.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours. The progress of the aromatization can be monitored by TLC or GC-MS.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-methoxyisoquinolin-1(2H)-one.

Step 2.2: Chlorination of 6-methoxyisoquinolin-1(2H)-one

The resulting isoquinolinone is then chlorinated at the 3-position. The use of a Vilsmeier-type reagent, generated in situ from POCl₃ and a catalytic amount of dimethylformamide (DMF), is a highly effective method for this transformation.[8] Alternatively, a mixture of POCl₃ and PCl₅ can be employed for a more potent chlorinating system.[9]

Experimental Protocol:

-

In a round-bottom flask, suspend the crude 6-methoxyisoquinolin-1(2H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the mixture and remove the excess POCl₃ under reduced pressure.

-

Carefully quench the residue by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give crude 3-chloro-6-methoxyisoquinoline.

Mechanistic Insight: The isoquinolinone exists in tautomeric equilibrium with its 1-hydroxyisoquinoline form. The hydroxyl group is then converted into a better leaving group by POCl₃. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that facilitates the chlorination at the electron-rich 3-position.[10]

Part 3: Demethylation to Yield this compound

The final step is the deprotection of the methoxy group to reveal the target hydroxyl group. Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers.[11]

Experimental Protocol:

-

Dissolve the crude 3-chloro-6-methoxyisoquinoline (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 eq.) in DCM.

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture back to 0 °C and cautiously quench with methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Mechanism of Demethylation: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.[12]

Summary of the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Conditions

| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield (%) |

| 1.1 | Amide Formation | Chloroacetyl chloride | DCM | 0 °C to RT | 90-95 |

| 1.2 | Bischler-Napieralski Cyclization | POCl₃ | Neat | Reflux | 75-85 |

| 2.1 | Aromatization | 10% Pd/C | Toluene | Reflux | 80-90 |

| 2.2 | Chlorination | POCl₃, cat. DMF | Neat | Reflux | 70-80 |

| 3 | Demethylation | BBr₃ | DCM | -78 °C to RT | 65-75 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.85 (s, 1H, OH), 9.10 (s, 1H, H-1), 8.05 (d, J=9.0 Hz, 1H, H-5), 7.80 (s, 1H, H-4), 7.35 (dd, J=9.0, 2.5 Hz, 1H, H-7), 7.20 (d, J=2.5 Hz, 1H, H-8). (Predicted data based on similar structures)[13] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 158.0, 150.0, 142.0, 136.0, 130.0, 125.0, 122.0, 120.0, 110.0. (Predicted data)[13] |

| Mass Spec. (ESI-MS) | m/z: 180.0 (M+H)⁺, 182.0 (M+H+2)⁺. (Predicted data)[2] |

Experimental Workflow Visualization

Caption: High-level experimental workflow for the synthesis.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry. By employing the Bischler-Napieralski reaction, a strategic chlorination, and a reliable demethylation, this route offers a practical approach for researchers in the field. The provided experimental protocols and mechanistic insights are intended to serve as a solid foundation for the successful synthesis of this and related isoquinoline derivatives. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.

-

Wikipedia. Bischler–Napieralski reaction. [Link]

- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

- Google Patents. Method for synthetizing 6-methoxyquinoline.

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

-

PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

-

Thieme. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

-

Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

-

PMC. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]

-

PubChem. 3-Chloroisoquinoline. [Link]

-

RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

-

Wikipedia. Vilsmeier reagent. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. How should I proceed in Chlorination using POCl3? [Link]

-

YouTube. Bischler-Napieralski Reaction. [Link]

-

Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub: are you are robot? [sci-hub.box]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloroisoquinolin-6-ol

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloroisoquinolin-6-ol, a substituted isoquinoline of significant interest to researchers and professionals in the fields of drug development and medicinal chemistry. This document is structured to deliver not just data, but also the underlying scientific rationale and practical methodologies essential for its application.

Molecular Identity and Structural Framework

This compound is a heterocyclic aromatic compound built upon an isoquinoline scaffold. This core structure, a bicyclic system of a fused benzene and pyridine ring, is a recognized "privileged scaffold" in drug discovery, frequently forming the basis of therapeutic agents.[1] The specific functionalization of this scaffold with a chlorine atom at the 3-position and a hydroxyl group at the 6-position critically defines its chemical behavior and potential biological interactions.

-

IUPAC Name: this compound

-

CAS Number: 1374652-53-5[2]

-

Molecular Formula: C₉H₆ClNO[2]

-

Molecular Weight: 179.60 g/mol [2]

-

Canonical SMILES: C1=CC2=C(C=C1O)C=NC(=C2)Cl

Caption: Key identifiers for this compound.

Core Physicochemical Parameters

The physicochemical properties of a compound are foundational to understanding its behavior in both chemical and biological systems. They are critical determinants of a molecule's suitability for development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value/Prediction | Significance in Drug Development |

| Melting Point | Data not available. For the related compound 3-chloroisoquinoline, the melting point is approximately 70-73°C.[3] | A sharp melting point is indicative of high purity. It also influences the compound's solubility and dissolution rate. |

| Boiling Point | Data not available. | Important for purification by distillation, although less relevant for solid compounds. |

| Solubility | Sparingly soluble in water; moderate solubility in organic solvents.[3] (inferred from 3-chloroisoquinoline) | Affects formulation options and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. |

| pKa | Predicted: 1.84±0.30[3] (for the protonated nitrogen of 3-chloroisoquinoline) | The ionization state at physiological pH (around 7.4) impacts solubility, membrane permeability, and binding to target proteins. |

| LogP | Data not available. For the related compound 3-chloroquinoline, the predicted XLogP3 is 3.1.[4] | A measure of lipophilicity, which is a key factor in predicting membrane permeability and potential for off-target effects. |

Experimental Methodologies for Physicochemical Characterization

The precise determination of the physicochemical properties outlined above requires robust and reproducible experimental protocols. The following section details standard methodologies that can be applied to this compound.

Purity and Identity Confirmation by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for confirming the identity and assessing the purity of a compound. HPLC separates the compound from any impurities, while MS provides a highly accurate mass measurement, confirming the molecular weight.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program: A typical gradient would run from 5% to 95% Solvent B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: A UV detector set at a wavelength determined by a preliminary UV-Vis scan.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass determination.

-

Data Acquisition: Scan for the expected protonated molecule [M+H]⁺.

-

Caption: A generalized workflow for purity and identity confirmation by HPLC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic structure of a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum to observe chemical shifts, coupling constants, and integration of signals.

-

¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

-

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a key component in a multitude of marketed and clinical drugs for a wide range of diseases, including cancer, infections, and neurological disorders.[1] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive molecules.

-

Kinase Inhibitors: Many isoquinoline derivatives function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The 3-chloro and 6-hydroxyl groups of the target molecule can be key interaction points or sites for further chemical modification to enhance potency and selectivity.

-

Anticancer Agents: Halogenated isoquinolines have shown promise as anticancer agents.[6] The chlorine atom can modulate the electronic properties of the ring system, influencing its interaction with biological targets.

-

Synthetic Intermediate: The chlorine at the 3-position is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[7]

Caption: Logical flow from the core scaffold to potential therapeutic applications.

Concluding Remarks

This compound represents a molecule of significant potential for researchers in the chemical and pharmaceutical sciences. While a comprehensive public dataset of its physicochemical properties is still emerging, its structural relationship to a well-established class of bioactive compounds makes it a compelling candidate for further investigation. The methodologies and insights provided in this guide offer a robust framework for the characterization and application of this and related molecules in the pursuit of novel therapeutic agents.

References

-

U.S. Environmental Protection Agency. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline | C9H6ClN | CID 69164. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroaniline | C6H6ClN | CID 7932. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530. PubChem. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved from [Link]

- Premila, M. S., Pai, B. R., & Shoolery, J. N. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.

-

PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

- Zhang, Y., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(26), 4447-4487.

- Selvi, S., & Perumal, P. (1999). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes.

- Raposo, R., et al. (2022). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-thermal desorption-heart-cutting two-dimensional gas chromatography-negative chemical ionization-mass spectrometry.

- Martendal, E., et al. (2012). Analytical methods for determination of cork-taint compounds in wine. TrAC Trends in Analytical Chemistry, 37, 138-152.

-

LookChem. (n.d.). CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

-

Fengchen Group. (n.d.). Tom ntej: Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra [Video]. YouTube. [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1374652-53-5 | this compound - Synblock [synblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

An In-depth Technical Guide to 3-Chloroisoquinolin-6-ol: Synthesis, Structural Analogs, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Chloroisoquinolin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, the exploration of its structural analogs, and its potential as a modulator of key biological pathways implicated in a range of diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the isoquinoline core.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The versatility of the isoquinoline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance potency, selectivity, and metabolic stability.

The subject of this guide, this compound, presents a unique combination of functional groups that make it a particularly attractive starting point for drug discovery. The chlorine atom at the 3-position is a key feature, often crucial for enhancing biological activity, while the hydroxyl group at the 6-position provides a versatile handle for the synthesis of a diverse library of derivatives.

Synthesis of this compound and Its Precursors

A robust and efficient synthetic strategy is paramount for the exploration of any chemical scaffold. Here, we outline a plausible and well-precedented multi-step synthesis for this compound, commencing from readily available starting materials.

Synthesis of the Precursor: 3-Chloroisoquinolin-6-amine

The synthesis of the target compound logically proceeds through the key intermediate, 3-Chloroisoquinolin-6-amine. A common and effective method for the preparation of this amine involves a sequence of nitration, chlorination, and reduction starting from a substituted benzoic acid.

Workflow for the Synthesis of 3-Chloroisoquinolin-6-amine:

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Biological Activity of 3-Chloroisoquinolin-6-ol

Abstract

While 3-Chloroisoquinolin-6-ol is a distinct chemical entity, a comprehensive body of public-domain research detailing its specific biological activities is not yet established. This guide, therefore, serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. By examining the well-documented bioactivities of structurally analogous isoquinoline and quinoline derivatives, we can construct a reasoned hypothesis for the potential therapeutic applications of this compound. This document outlines these potential activities, proposes a rigorous experimental workflow for their validation, and provides the scientific rationale underpinning these suggested protocols. The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic drugs.[1][2] This guide aims to provide a foundational roadmap for the systematic investigation of this compound as a potentially valuable molecule in drug discovery.

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[3][4] Nature has prolifically utilized this scaffold to produce alkaloids with a wide spectrum of biological effects, including analgesic, antimicrobial, and antitumor properties.[5][6][7] In the realm of synthetic medicinal chemistry, the isoquinoline ring system is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets.[1] The strategic placement of various functional groups on the isoquinoline backbone allows for the fine-tuning of a compound's physicochemical properties and its interactions with specific enzymes, receptors, and other cellular components.

The subject of this guide, this compound, features two key substitutions on the isoquinoline framework: a chlorine atom at the 3-position and a hydroxyl group at the 6-position. The presence and positioning of these functional groups are anticipated to significantly influence the molecule's biological profile. Halogenation, particularly chlorination, is a common strategy in drug design to enhance potency, modulate metabolic stability, and influence binding interactions with target proteins.[2] The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at a biological target, and also serves as a potential site for further chemical modification.

Hypothesized Biological Activities of this compound

Based on the established biological activities of structurally related chlorinated and hydroxylated isoquinolines and quinolines, we can postulate several potential therapeutic applications for this compound. These hypotheses are grounded in the structure-activity relationships (SAR) observed for analogous compounds.

Potential as an Anticancer Agent

A significant body of research highlights the anticancer potential of isoquinoline and quinoline derivatives.[8][9] The proposed mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and interference with DNA replication.

-

Kinase Inhibition: Many isoquinoline-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[10] For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been investigated as inhibitors of Aurora kinases.[11] The presence of the chloro and hydroxyl groups on this compound could facilitate its binding to the ATP-binding pocket of specific kinases.

-

Topoisomerase Inhibition: Certain 3-arylisoquinoline derivatives have been shown to act as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.[12][13] By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and ultimately, cell death. The planar isoquinoline core of this compound could potentially intercalate into DNA, a common feature of many topoisomerase inhibitors.

-

Induction of Apoptosis: Novel 6-chloro-quinazolin derivatives, structurally related to isoquinolines, have been demonstrated to induce apoptosis in cancer cell lines.[14] It is plausible that this compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Potential Anti-inflammatory Activity

Isoquinoline alkaloids are known to possess anti-inflammatory properties.[4][5] This activity is often attributed to the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The hydroxyl group on this compound could contribute to antioxidant activity, which is often linked to anti-inflammatory effects.

Proposed Experimental Workflows for Validation

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended. The following protocols are designed to provide a comprehensive evaluation of its potential as a therapeutic agent.

In Vitro Anticancer Activity Screening

A foundational step in assessing the anticancer potential of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, etc.)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle control (DMSO) and positive control (a known anticancer drug like doxorubicin) wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Rationale for Experimental Choices:

-

The use of a panel of cancer cell lines provides a broader understanding of the compound's spectrum of activity and potential selectivity.

-

The 48-72 hour incubation period allows for the assessment of the compound's effect on cell proliferation over multiple cell cycles.

-

The inclusion of positive and vehicle controls is essential for validating the assay's performance and ensuring that the observed effects are due to the test compound.

Data Presentation:

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| A549 | Lung | Experimental Data | Experimental Data |

| HCT116 | Colon | Experimental Data | Experimental Data |

| HeLa | Cervical | Experimental Data | Experimental Data |

Mechanistic Studies: Kinase Inhibition Assay

Should this compound demonstrate significant anticancer activity, the next logical step is to investigate its mechanism of action. A biochemical assay to assess its ability to inhibit a panel of relevant protein kinases would be highly informative.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using a commercial kinase profiling service or an in-house assay)

General Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, including radiometric, fluorescence, or luminescence-based readouts.

Illustrative Workflow:

-

Select a panel of kinases relevant to cancer (e.g., EGFR, VEGFR, PI3K, CDKs).

-

Perform the kinase reaction in the presence of varying concentrations of this compound, the kinase, its substrate, and ATP.

-

After incubation, quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.

Visualizing the Workflow:

Caption: Workflow for in vitro kinase inhibition screening.

Signaling Pathway Analysis

To understand the downstream cellular effects of potential kinase inhibition by this compound, it is crucial to analyze key signaling pathways.

Protocol 3: Western Blot Analysis

This technique allows for the detection and quantification of specific proteins, providing a snapshot of the activation state of signaling pathways.

Procedure:

-

Treat cancer cells with this compound at its IC₅₀ concentration for various time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, etc.).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

Potential Signaling Pathway for Investigation:

Based on the activities of related compounds, a plausible target for this compound is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[15]

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, albeit predictive, framework for exploring the biological activity of this compound. The isoquinoline scaffold, with its rich history in medicinal chemistry, provides a strong rationale for investigating this compound's potential as a therapeutic agent, particularly in the realm of oncology. The proposed experimental workflows, from initial cell viability screening to more detailed mechanistic studies, offer a clear and logical path for researchers to follow.

The successful execution of these experiments will be crucial in either validating or refuting the hypotheses presented herein. Positive results, such as potent and selective anticancer activity, would warrant further investigation, including lead optimization through medicinal chemistry efforts to enhance potency and drug-like properties, as well as in vivo studies in animal models of cancer. This systematic approach will be instrumental in determining if this compound is a promising new lead compound in the ongoing search for novel and effective therapeutics.

References

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

- Biologically active isoquinoline alkaloids covering 2019–2022.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.

- 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem.

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.

- Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery. Benchchem.

- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.

- Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. PubMed.

- Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.

- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 11. fujc.pp.ua [fujc.pp.ua]

- 12. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Chloroisoquinolin-6-ol

This guide provides a comprehensive framework for elucidating the mechanism of action of 3-Chloroisoquinolin-6-ol, a heterocyclic compound with potential therapeutic applications. Given the limited direct research on this specific molecule, we will leverage data from structurally analogous isoquinoline derivatives to formulate a primary hypothesis and detail a rigorous, multi-faceted experimental workflow to investigate its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities.[1] From antimicrobial and anti-inflammatory agents to potent anti-cancer drugs, the versatility of the isoquinoline ring system allows for chemical modifications that can fine-tune biological activity.[1][2]

This compound (C₉H₆ClNO) is a derivative of this important class of compounds.[3] While specific biological data for this compound is not yet prevalent in the public domain, its structural similarity to other bioactive isoquinolines, such as 3-Chloroisoquinolin-6-amine, suggests a high probability of therapeutic relevance. The latter has been identified as a key building block in the synthesis of kinase inhibitors, anti-inflammatory compounds, and anticancer agents.[2] This guide will, therefore, proceed with the primary hypothesis that this compound functions as an inhibitor of one or more protein kinases.

| Compound Properties | |

| IUPAC Name | This compound |

| CAS Number | 1374652-53-5[3] |

| Molecular Formula | C₉H₆ClNO[3] |

| Molecular Weight | 179.60 g/mol [3] |

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

The isoquinoline scaffold has been successfully exploited to develop numerous kinase inhibitors.[1] The planar aromatic ring system can effectively mimic the adenine region of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and competitively inhibit their activity. The substituents on the isoquinoline core are crucial for determining the potency and selectivity of inhibition.

Based on these precedents, we hypothesize that This compound acts as a kinase inhibitor . The chloro and hydroxyl substitutions on the isoquinoline ring likely contribute to its binding affinity and selectivity for specific kinases. The following sections will outline a comprehensive experimental strategy to test this hypothesis and elucidate the specific molecular targets and signaling pathways modulated by this compound.

Experimental Validation of the Hypothesized Mechanism

A systematic and multi-pronged approach is required to thoroughly characterize the mechanism of action of a novel compound. The following experimental workflow is designed to first validate the kinase inhibition hypothesis and then to progressively narrow down the specific targets and affected pathways.

Phase 1: Broad Spectrum Kinase Inhibition Profiling

The initial step is to determine if this compound possesses kinase inhibitory activity. A broad-spectrum biochemical screen against a panel of diverse protein kinases is the most efficient way to address this.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a generic, high-throughput method to assess the inhibitory potential of a compound against a panel of kinases.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).

-

-

Assay Plate Preparation:

-

In a 384-well white, flat-bottom plate, add 5 µL of the diluted compound or DMSO (vehicle control).

-

-

Kinase Reaction:

-

Add 10 µL of a solution containing the kinase and its specific substrate in the appropriate kinase buffer. The choice of kinases for the initial panel should cover different branches of the human kinome.

-

Initiate the kinase reaction by adding 10 µL of ATP at a concentration close to its Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add 25 µL of a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent quantifies the amount of ATP remaining in the well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

-

Data Presentation: Kinase Inhibition Profile

The results of the initial screen should be summarized in a table.

| Kinase Target | IC₅₀ (µM) |

| Kinase A | > 100 |

| Kinase B | 5.2 |

| Kinase C | 0.8 |

| Kinase D | > 100 |

Phase 2: Cellular Activity and Target Engagement

Once a set of potential kinase targets has been identified from the biochemical screen, the next critical step is to determine if this compound can engage these targets in a cellular context and exert a biological effect.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Culture:

-

Culture a cancer cell line known to be dependent on the activity of one of the identified target kinases (e.g., if Kinase C is a hit, use a cell line where Kinase C is a known oncogenic driver).

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.

-

-

MTT Incubation:

-

Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Experimental Workflow: Cellular Target Engagement

To confirm that the compound is binding to its intended target within the cell, a target engagement assay can be employed. One common method is a cellular thermal shift assay (CETSA), or more simply, by observing the inhibition of downstream signaling.

Caption: A simplified workflow for assessing cellular target engagement via Western Blot.

Phase 3: Signaling Pathway Elucidation

The final phase of the investigation is to map the signaling pathway(s) affected by this compound. This provides a deeper understanding of its mechanism of action and potential therapeutic applications.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment and Lysis:

-

Treat cells with this compound at a concentration around its GI₅₀ for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Quantify the protein concentration in each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of the suspected kinase.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Hypothetical Signaling Pathway

Based on the experimental data, a signaling pathway diagram can be constructed to visualize the mechanism of action. For example, if this compound is found to inhibit Kinase C, which is upstream of the MAPK/ERK pathway, the following diagram could represent its action:

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of this compound on Kinase C and its downstream effects.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow to elucidate the mechanism of action of this compound, with a primary hypothesis centered on kinase inhibition. By systematically progressing from broad biochemical screening to specific cellular pathway analysis, researchers can build a robust data package to define the compound's biological activity.

Future work should focus on confirming the direct binding of this compound to its identified kinase targets using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Furthermore, lead optimization studies can be initiated to improve the potency and selectivity of this promising isoquinoline scaffold.

References

-

Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. (2024-07-02). [Link]

-

Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes . PubMed. [Link]

-

3-Chloroisoquinoline | C9H6ClN | CID 640968 . PubChem - NIH. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs . PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Putative Protein Targets of 3-Chloroisoquinolin-6-ol: A Hypothesis-Driven Approach to Target Deconvolution and Validation

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] 3-Chloroisoquinolin-6-ol represents a molecule of significant interest within this class; however, its specific protein targets remain largely uncharacterized in publicly available literature. This technical guide presents a hypothesis-driven framework for the identification and validation of its protein interactome. Drawing upon the well-documented activities of structurally analogous isoquinoline and quinoline derivatives, we postulate potential target classes, including protein kinases and topoisomerases. The core of this document is a comprehensive, step-by-step experimental workflow designed for researchers in drug discovery. We provide detailed protocols for target deconvolution using chemoproteomics, biophysical validation of binding through Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA), and functional characterization via in vitro enzyme inhibition assays. This guide is structured to not only provide methodologies but also to elucidate the scientific rationale behind each experimental choice, empowering researchers to rigorously investigate the mechanism of action of this compound and other novel small molecules.

Part 1: Introduction and Rationale for a Hypothesis-Driven Approach

The isoquinoline core is a privileged heterocyclic motif found in a multitude of natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1] The specific compound, this compound, with its chlorine and hydroxyl substitutions, presents a unique electronic and structural profile that suggests potential for specific and potent interactions with biological macromolecules.

A thorough review of the current scientific literature reveals a notable absence of definitive studies elucidating the direct protein targets of this compound. This knowledge gap presents both a challenge and an opportunity for drug discovery researchers. In the absence of direct evidence, a logical and scientifically rigorous path forward involves a hypothesis-driven approach. This strategy leverages the known biological activities of structurally related compounds to postulate a set of potential protein targets. This informed starting point allows for a more focused and efficient experimental investigation.

This guide, therefore, is constructed on the premise of exploring the most probable target classes for this compound based on the established pharmacology of the broader isoquinoline and quinoline families. We will then provide a detailed, field-proven experimental pipeline to systematically test these hypotheses, validate interactions, and characterize the functional consequences of binding.

Part 2: Postulated Protein Target Classes for this compound

Based on extensive research into the bioactivity of compounds containing the isoquinoline and quinoline scaffolds, we can hypothesize several classes of proteins as potential targets for this compound.

Protein Kinases

The human kinome represents one of the most significant classes of drug targets, particularly in oncology.[2][3] A substantial body of evidence demonstrates that isoquinoline and quinoline derivatives are potent inhibitors of various protein kinases.[2][3][4][5][6] These compounds often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase domain. The dysregulation of kinase signaling is a hallmark of many diseases, making kinase inhibition a validated therapeutic strategy.[7]

-

Rationale for Postulation: The planar, heterocyclic nature of the isoquinoline core is well-suited for insertion into the ATP-binding cleft of kinases. Substitutions on the isoquinoline ring, such as the chloro and hydroxyl groups of this compound, can form key hydrogen bonds and hydrophobic interactions with active site residues, thereby conferring potency and selectivity. Studies on related pyrazolo[3,4-g]isoquinolines have demonstrated their potential as inhibitors of kinases like Haspin.[4]

Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[8] They are validated targets for cancer chemotherapy.[9] A class of compounds known as indenoisoquinolines, which are structurally related to this compound, are non-camptothecin inhibitors of topoisomerase I.[9][10][11] These molecules act by trapping the topoisomerase I-DNA cleavage complex, leading to cytotoxic DNA double-strand breaks.[8][9]

-

Rationale for Postulation: The polycyclic aromatic system of isoquinoline derivatives can intercalate into DNA and interact with the topoisomerase enzyme at the DNA-protein interface.[8][10] This dual interaction is a known mechanism for topoisomerase inhibition. The specific substitutions on this compound could influence its DNA binding affinity and its interaction with the enzyme, making topoisomerases a plausible target class.

14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved adapter proteins that regulate the function of a wide array of signaling proteins.[12] They are emerging as important targets in cancer and neurodegenerative diseases.[12][13][14] Some isoquinoline derivatives have been explored as modulators of 14-3-3 protein-protein interactions.[15]

-

Rationale for Postulation: 14-3-3 proteins recognize and bind to specific phosphoserine/threonine motifs on their client proteins. Small molecules that can stabilize or disrupt these interactions are of significant therapeutic interest. While less common than kinase or topoisomerase inhibition for isoquinolines, the potential for this compound to modulate these interactions, perhaps through allosteric mechanisms, warrants investigation.

| Postulated Target Class | General Function | Rationale Based on Structural Analogs | Potential Therapeutic Area |

| Protein Kinases | Signal transduction, cell cycle control, proliferation | The isoquinoline scaffold is a common feature in ATP-competitive kinase inhibitors.[2][3][4][6] | Oncology, Inflammatory Diseases |

| Topoisomerases | DNA topology regulation, replication, transcription | Indenoisoquinoline derivatives are known inhibitors of topoisomerase I.[9][10][11] | Oncology |

| 14-3-3 Proteins | Adapter proteins in signaling pathways, cell cycle control | Some isoquinoline derivatives have been shown to modulate 14-3-3 protein-protein interactions.[15] | Oncology, Neurodegenerative Diseases |

Part 3: A Step-by-Step Technical Guide to Target Identification and Validation

This section provides a detailed, multi-phase experimental workflow to identify, validate, and characterize the protein targets of this compound.

Phase 1: Unbiased Target Identification via Chemoproteomics

The initial step is to identify candidate interacting proteins from a complex biological sample, such as a cell lysate. An affinity-based chemoproteomics approach is a powerful, unbiased method for this purpose.[16][17][18][19]

Experimental Rationale: This method utilizes a modified version of this compound (a "probe") that is immobilized on a solid support (e.g., beads). When a cell lysate is passed over these beads, proteins that bind to the compound are "captured." These captured proteins can then be eluted and identified using mass spectrometry. A competition experiment, where the lysate is co-incubated with an excess of the free, unmodified this compound, is crucial for distinguishing specific binders from non-specific ones.[20]

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an alkyne for "click" chemistry). The linker position should be chosen carefully to minimize disruption of potential protein binding sites.

-

-

Immobilization:

-

Covalently attach the synthesized probe to an activated solid support, such as NHS-activated sepharose beads or streptavidin beads if using a biotinylated probe.[21]

-

-

Lysate Preparation:

-

Culture and harvest cells of interest (e.g., a cancer cell line). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

-

-

Affinity Pull-Down:

-

Divide the lysate into two conditions:

-

Test Condition: Incubate the lysate with the compound-immobilized beads.

-

Competition Control: Pre-incubate the lysate with a high concentration (e.g., 100-fold excess) of free, unmodified this compound before adding the compound-immobilized beads.

-

-

-

Washing and Elution:

-

Thoroughly wash the beads with lysis buffer to remove proteins that are non-specifically bound to the beads.

-

Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by changing the pH or salt concentration.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the test condition but absent or significantly reduced in the competition control.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[20]

-

Phase 2: Biophysical Validation of Direct Binding

Once a list of candidate proteins is generated, it is imperative to validate the direct interaction between this compound and each putative target.

Experimental Rationale: SPR is a label-free technique that measures real-time biomolecular interactions.[22][23][24] By immobilizing the target protein on a sensor chip and flowing solutions of this compound over the surface, one can directly observe binding and dissociation. This allows for the precise determination of binding affinity (K D ) and kinetic parameters (k a and k d ).[25]

-

Protein Immobilization:

-

Immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[26] Aim for a low immobilization density to avoid mass transport limitations.

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of this compound in the running buffer. A typical concentration range might be 0.1 to 100 times the expected K D . Include a buffer-only (zero analyte) injection as a control.

-

-

Binding Measurement:

-

Perform the binding analysis by injecting the different concentrations of the compound over the immobilized protein surface and a reference flow cell.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams. Each cycle should consist of an association phase (compound injection) and a dissociation phase (buffer injection).[25][26]

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).[25]

-

Experimental Rationale: TSA, or differential scanning fluorimetry, measures the thermal stability of a protein.[27][28][29][30] The binding of a small molecule ligand typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (T m ).[29][31] This change in T m provides strong evidence of a direct interaction.

-

Reaction Setup:

-

Thermal Denaturation:

-

Fluorescence Monitoring:

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve for each condition.

-

The melting temperature (T m ) is the midpoint of the transition in this curve, which can be determined by fitting the data to a Boltzmann equation or by taking the maximum of the first derivative.[27]

-

A significant positive shift in T m in the presence of this compound compared to the control indicates stabilizing binding.

-

Phase 3: Functional Validation of Target Engagement

Confirming a direct physical interaction is essential, but understanding the functional consequence of this binding is the ultimate goal. If a candidate target is an enzyme, such as a protein kinase, a functional assay is required.

Experimental Rationale: If a protein kinase is identified and validated as a direct binder, its enzymatic activity must be measured in the presence of this compound. A common method is to quantify the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide.[7] A reduction in kinase activity with increasing compound concentration demonstrates functional inhibition.

-

Kinase Reaction:

-

In a 96-well plate, set up kinase reactions containing the purified kinase, its specific substrate peptide, and ATP in an optimized kinase buffer.[1][7][32]

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control.

-

Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at the optimal temperature (e.g., 30 °C).[7]

-

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC 50 ), a key measure of the compound's potency.

-

Part 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for interpreting results and making informed decisions in a drug discovery project.

Table 2: Example Data Summary for Biophysical Validation

| Target Protein | SPR K D (µM) | TSA ΔT m (°C) at 10 µM Compound | Binding Confirmed? |

|---|---|---|---|

| Kinase A | 0.5 ± 0.1 | + 5.2 | Yes |

| Protein B | > 100 | + 0.3 | No |

| Kinase C | 2.5 ± 0.4 | + 3.8 | Yes |

Table 3: Example Data for Functional Kinase Inhibition

| Kinase Target | IC 50 (µM) for this compound | Positive Control IC 50 (µM) (e.g., Staurosporine) |

|---|---|---|

| Kinase A | 1.2 | 0.01 |

| Kinase C | 8.9 | 0.02 |

Part 5: Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for elucidating the protein targets of this compound. By leveraging the known pharmacology of the isoquinoline scaffold, researchers can formulate educated hypotheses about potential target classes. The detailed, multi-phase experimental workflow—from unbiased chemoproteomic screening to biophysical and functional validation—provides a comprehensive framework for rigorously testing these hypotheses.

Successful identification and validation of one or more protein targets for this compound will be a pivotal step in understanding its mechanism of action. Future work would involve:

-

Selectivity Profiling: Screening the compound against a broad panel of related proteins (e.g., a kinome panel) to assess its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which structural features are critical for target binding and potency.

-

Cell-Based Assays: Designing and executing cell-based experiments to confirm that the compound engages the target protein in a cellular context and elicits the expected downstream biological response.

-

Structural Biology: Pursuing co-crystallization of the compound with its target protein to gain atomic-level insights into the binding mode, which can guide further optimization efforts.[25]

By following the principles and protocols detailed in this guide, researchers will be well-equipped to unravel the molecular mysteries of this compound and advance its potential as a novel chemical probe or therapeutic lead.

References

Sources

- 1. In vitro kinase assay [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]

- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. oncotarget.com [oncotarget.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.tue.nl [pure.tue.nl]

- 16. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanreview.org [europeanreview.org]

- 18. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 23. portlandpress.com [portlandpress.com]

- 24. Implementing surface plasmon resonance biosensors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conducting Surface Plasmon Resonance (SPR) Studies – Pharma.Tips [pharma.tips]

- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 27. axxam.com [axxam.com]

- 28. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bitesizebio.com [bitesizebio.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. bmglabtech.com [bmglabtech.com]

3-Chloroisoquinolin-6-ol: A Technical Guide for Drug Discovery Professionals

Abstract